molecular formula C14H15IN2O2 B5301736 1-[3-(3-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE

1-[3-(3-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE

Cat. No.: B5301736
M. Wt: 370.19 g/mol
InChI Key: HJDHWCGCDKNBKU-UHFFFAOYSA-N
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Description

1-[3-(3-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE is a complex organic compound featuring a unique spirocyclic structure. This compound is characterized by the presence of an iodophenyl group, an oxadiazaspiro ring, and an ethanone moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-(3-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in an acetic acid medium can yield similar spirocyclic compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-[3-(3-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Cyclization: The compound’s structure allows for potential cyclization reactions under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(3-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[3-(3-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. For example, similar spirocyclic compounds have been shown to interact with enzymes such as cytochrome P450, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(3-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-[3-(3-IODOPHENYL)-4-OXA-1,2-DIAZASPIRO[4

Properties

IUPAC Name

1-[2-(3-iodophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O2/c1-10(18)17-14(7-2-3-8-14)19-13(16-17)11-5-4-6-12(15)9-11/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDHWCGCDKNBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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